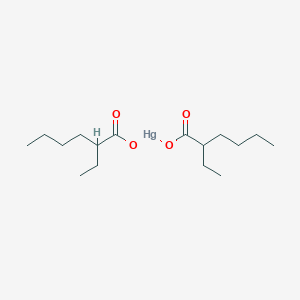
Mercuric ethylhexoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mercuric ethylhexoate, also known as mercury(II) 2-ethylhexanoate, is an organomercury compound with the molecular formula C16H30HgO4. It is a coordination complex where mercury is bonded to two 2-ethylhexanoate ligands. This compound is primarily used in industrial applications, particularly as a catalyst in polymerization reactions and as a stabilizer in the production of polyvinyl chloride (PVC).
準備方法
Synthetic Routes and Reaction Conditions: Mercuric ethylhexoate can be synthesized by reacting mercury(II) oxide with 2-ethylhexanoic acid. The reaction typically occurs in an organic solvent such as toluene or xylene under reflux conditions. The general reaction is as follows:
HgO+2C8H16O2→Hg(C8H15O2)2+H2O
where HgO is mercury(II) oxide and C8H16O2 is 2-ethylhexanoic acid.
Industrial Production Methods: In industrial settings, the production of this compound involves the same basic reaction but on a larger scale. The process is optimized for yield and purity, often involving continuous stirring and precise temperature control to ensure complete reaction and prevent the formation of by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents, leading to the formation of mercury(II) oxide and other oxidized organic products.
Reduction: This compound can be reduced to elemental mercury and the corresponding carboxylic acid under reducing conditions.
Substitution: this compound can participate in substitution reactions where the ethylhexanoate ligands are replaced by other ligands, such as halides or other carboxylates.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halides (e.g., NaCl, KBr), other carboxylic acids
Major Products Formed:
Oxidation: Mercury(II) oxide (HgO), oxidized organic compounds
Reduction: Elemental mercury (Hg), 2-ethylhexanoic acid (C8H16O2)
Substitution: Various mercury(II) carboxylates or halides
科学的研究の応用
Mercuric ethylhexoate has several applications in scientific research and industry:
Chemistry: Used as a catalyst in organic synthesis, particularly in polymerization reactions.
Biology: Studied for its toxicological effects and interactions with biological systems.
Medicine: Historically used in some medicinal preparations, though its use has declined due to toxicity concerns.
Industry: Employed as a stabilizer in the production of PVC and other polymers, enhancing their thermal stability and durability.
作用機序
The mechanism of action of mercuric ethylhexoate involves the coordination of mercury with the carboxylate ligands. This coordination affects the electronic structure of the mercury atom, making it more reactive in catalytic processes. In biological systems, this compound can interact with thiol groups in proteins, leading to enzyme inhibition and cellular toxicity. The primary molecular targets include enzymes involved in cellular respiration and antioxidant defense.
類似化合物との比較
Mercuric acetate (Hg(C2H3O2)2): Another organomercury compound used in organic synthesis and as a catalyst.
Mercuric chloride (HgCl2): Widely used in laboratory and industrial applications, known for its high toxicity.
Mercuric nitrate (Hg(NO3)2): Used in analytical chemistry and as a reagent in various chemical reactions.
Uniqueness of Mercuric Ethylhexoate: this compound is unique due to its specific coordination with 2-ethylhexanoate ligands, which imparts distinct solubility and reactivity characteristics. Its use as a stabilizer in PVC production is particularly notable, as it provides enhanced thermal stability compared to other mercury compounds.
特性
IUPAC Name |
bis(2-ethylhexanoyloxy)mercury |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H16O2.Hg/c2*1-3-5-6-7(4-2)8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIGIDAFGRCVREO-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)O[Hg]OC(=O)C(CC)CCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30HgO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

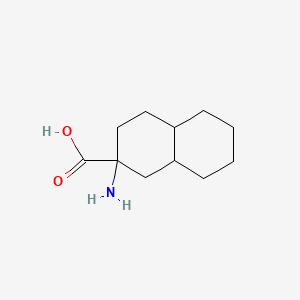
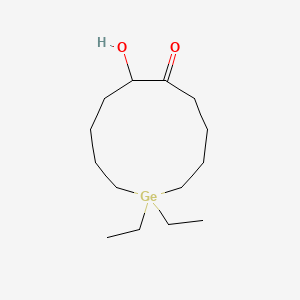

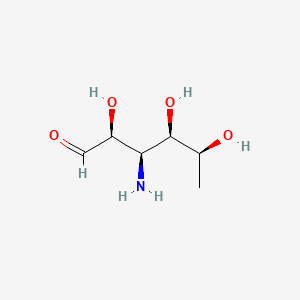


![2,3,4,11,12,13-Hexathiatricyclo[12.4.0.05,10]octadeca-1(18),5,7,9,14,16-hexaene](/img/structure/B579488.png)
![(5aS,9R)-3,5a,9-trimethyl-5,9-dihydro-4H-benzo[g][1]benzofuran-2,8-dione](/img/structure/B579489.png)
![[(2R)-1,1-diphenylbutan-2-yl]benzene](/img/structure/B579490.png)
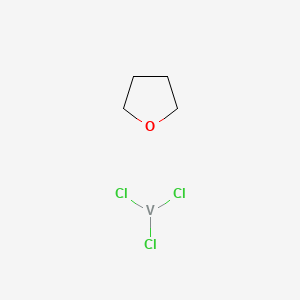
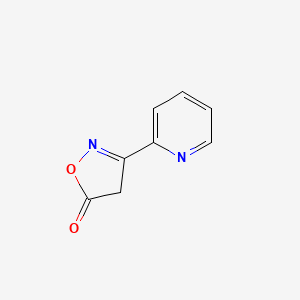
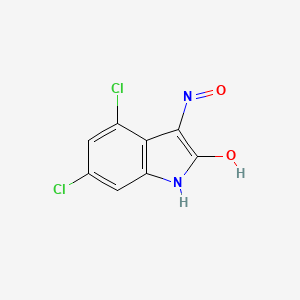
![(1R,9S,10S,13R)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-13-ol](/img/structure/B579499.png)
